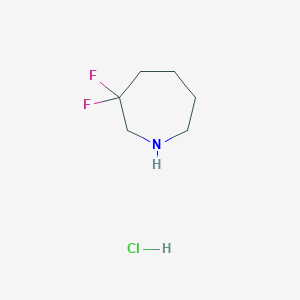

3,3-Difluoroazepane hydrochloride

説明

3,3-Difluoroazepane hydrochloride is a chemical compound with the molecular formula C6H12ClF2N . It has a molecular weight of 171.62 .

Molecular Structure Analysis

The InChI code for 3,3-Difluoroazepane hydrochloride is1S/C6H11F2N.ClH/c7-6(8)3-1-2-4-9-5-6;/h9H,1-5H2;1H . Physical And Chemical Properties Analysis

3,3-Difluoroazepane hydrochloride is a pale-yellow to yellow-brown solid . It should be stored at temperatures between 0-8°C .科学的研究の応用

Fluorination Methodologies in Organic and Medicinal Chemistry

Trifluorodiazoethane, a fluoroalkylating reagent, has been used for introducing trifluoromethyl groups into organic molecules. The development of trifluoroacetaldehyde N-tfsylhydrazone as a surrogate for trifluorodiazoethane allows safer and more efficient fluoroalkylation, expanding opportunities in organic and medicinal chemistry. This surrogate can generate trifluorodiazoethane in situ under basic conditions, offering a less hazardous and more versatile approach to fluoro-compound synthesis (Zhang et al., 2019).

Environmental and Geochemical Applications

In geochemistry, hydrochloric acid is used to demineralize coal and organic-rich sediments. A study compared the effectiveness of HF-HCl and HF-BF3 maceration techniques, finding that the HF-BF3 method resulted in products with lower ash content, suggesting a more efficient approach for isolating organic matter in environmental samples (Robl & Davis, 1993).

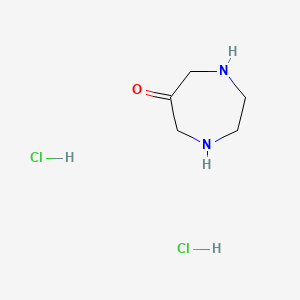

Synthesis of Novel Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, has been used to synthesize a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, show promise for various applications, including as electrolytes in batteries and in green chemistry applications due to their low volatility and potential for reducing waste in the polyamide industry (Belhocine et al., 2011).

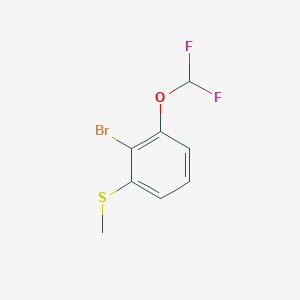

Synthesis of Difluoromethoxy and Difluorothiomethoxy Derivatives

Fluoroform, a non-ozone-depleting and nontoxic gas, has been utilized as a difluorocarbene source for converting phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives. This process is relevant for the synthesis of various organic compounds, highlighting the utility of fluoro compounds in organic synthesis (Thomoson & Dolbier, 2013).

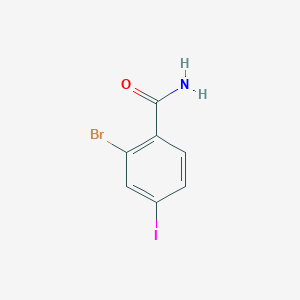

Development of Antiproliferative Compounds

Research in bioorganic and medicinal chemistry has led to the synthesis of monofluoro- and trifluoromethane-3,5-disubstituted 1,2,4-triazoles, showing significant growth inhibitory effects against cancer cells. Such compounds containing fluorine and trifluoromethane groups are of interest for developing new anticancer drugs (Wang et al., 2011).

Applications in Fluorinated Anesthetics Research

Fluorinated compounds have been studied for their distinct anesthetic properties. For example, a study examining the distribution of anesthetics and nonanesthetics in model membranes found significant differences in their behavior, contributing to our understanding of how fluorinated anesthetics work at a molecular level (Tang et al., 1997).

Safety And Hazards

特性

IUPAC Name |

3,3-difluoroazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-4-9-5-6;/h9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKNKSHWIOJGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoroazepane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)